Estradiol-3-glucoside

Nuclear uptake kinetics Subcellular distribution Estrogen conjugate transport

Estradiol-3-glucoside (E2-3G) is a hydrolysable prodrug of 17β-estradiol. Unlike inactive elimination metabolites (glucuronides/sulfates), its 3-glucoside linkage undergoes complete in vivo hydrolysis by mammalian β-glucosidases (Km = 5 × 10⁻¹⁰ M) to release active estradiol. With XlogP 0.9 and TPSA 120 Ų, it is directly water-compatible, eliminating complex solubilization strategies. Ideal for nuclear uptake studies, enzyme assays, and PK-PD model construction. Sourced as a synthetic steroid conjugate suitable for advanced hormone replacement research and subcellular trafficking investigations.

Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
CAS No. 24703-07-9
Cat. No. B1205879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol-3-glucoside
CAS24703-07-9
Synonyms17 alpha-estradiol-3-glucoside
17 beta-estradiol-3-glucoside
estradiol-3-glucoside
estradiol-3-glucoside, (17 beta)-isome
Molecular FormulaC24H34O7
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3
InChIKeyNBTNMFAIKGGNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol-3-glucoside (CAS 24703-07-9): A Synthetic Estrogen Glucoside Conjugate for Differentiated Pharmacological Research


Estradiol-3-glucoside (E2-3G) is a synthetic steroid conjugate in which a β-D-glucopyranosyl moiety is attached via a glycosidic bond to the phenolic 3-hydroxyl group of 17β-estradiol [1]. Unlike endogenous estradiol conjugates such as glucuronides and sulfates—which are primarily elimination metabolites with markedly reduced estrogen receptor (ER) activity—E2-3-glucoside functions as a hydrolysable prodrug that releases free estradiol upon cleavage by intracellular β-glucosidases [2]. This glycosylation substantially alters the compound's physicochemical profile relative to the parent estradiol, conferring increased hydrophilicity (XlogP = 0.9 vs. ~4.2 for estradiol) and a larger topological polar surface area (120 Ų vs. 40.5 Ų) [3][4]. The compound exists as two stereoisomers—17α- and 17β-estradiol-3-glucoside, both covered by CAS 24703-07-9 [5]—and has been evaluated clinically as a novel conjugated oral estrogen for hormone replacement therapy [6].

Why Estradiol-3-glucoside Cannot Be Functionally Substituted by Other Estradiol Conjugates in Research and Development


Estradiol conjugates are not interchangeable surrogates. The type of conjugate (glucoside vs. glucuronide vs. sulfate), the position of conjugation (C-3 phenolic vs. C-17 alcoholic), and the stereochemistry at C-17 (α vs. β) each dictate fundamentally different pharmacokinetic, enzymatic, and receptor-mediated behaviors [1][2]. Unlike estradiol-3-glucuronide—which is approximately 300-fold less potent at ER than estradiol [3] and is partially excreted intact without hydrolysis [4]—estradiol-3-glucoside serves as a prodrug that undergoes complete in vivo hydrolysis to release active estradiol [4]. Furthermore, the 3-glucoside linkage is hydrolyzed by mammalian β-glucosidases with a Km approximately 78,000-fold lower (i.e., higher affinity) than the corresponding 17-glucoside isomer [5]. These molecular distinctions translate into quantifiably different nuclear uptake kinetics, systemic estrogen exposure profiles, and clinical pharmacodynamic outcomes that preclude generic substitution [1][6].

Quantitative Differentiation Evidence for Estradiol-3-glucoside vs. Its Closest Analogs


Nuclear Uptake: Estradiol-3-glucoside vs. Free Estradiol and Estradiol-3-glucuronide in Isolated Rabbit Liver Nuclei

In a direct head-to-head comparison using highly purified rabbit liver nuclei, estradiol-3-glucoside exhibited nuclear uptake of 10 fmol/mg protein, which is 6.4-fold lower than free 17β-estradiol (64 fmol/mg protein) but 1.5-fold higher than estradiol-3-glucuronide (6.5 fmol/mg protein). Equilibration was reached within 60 seconds for all three compounds, and uptake was linearly proportional to substrate concentration from 1 to 100 nM [1]. Critically, cytosol reduced the nuclear uptake of free estradiol but had little effect on that of its conjugates, indicating a distinct uptake mechanism for the glucoside [1]. The nuclear preparation also exhibited intrinsic β-glucosidase activity capable of hydrolyzing the 3-glucoside with an apparent Km of 3.5 μM—approximately 10-fold higher than the cytosolic enzyme [1].

Nuclear uptake kinetics Subcellular distribution Estrogen conjugate transport

Enzymatic Hydrolysis Affinity: 3-Glucoside vs. 17-Glucoside Positional Isomers of Estradiol

The rabbit liver steroid β-D-glucosidase, purified 300- to 400-fold, displays profoundly different affinities for the 3-glucoside versus the 17-glucoside positional isomers of estradiol. The Km for hydrolysis of 17α-estradiol-3-glucoside was 5 × 10⁻¹⁰ M (0.5 nM), indicating sub-nanomolar affinity [1]. By comparison, the Km values for 17α-estradiol-17-glucoside, 17β-estradiol-17-glucoside, and p-nitrophenyl glucoside were 3.9 × 10⁻⁵ M, 1.3 × 10⁻³ M, and 2.1 × 10⁻³ M, respectively [1]. This represents approximately a 78,000-fold higher enzyme affinity for the 3-glucoside relative to the 17α-17-glucoside, and a >2-million-fold difference relative to the 17β-17-glucoside [1]. Tissue distribution studies further indicated that distinct enzyme forms or isoforms may be responsible for hydrolysis of phenolic (C-3) versus alcoholic (C-17) glucosides [1].

β-Glucosidase kinetics Steroid glycoside hydrolysis Positional isomer selectivity

In Vivo Hydrolysis: Complete Cleavage of Estradiol-3-glucoside vs. Partial Excretion of Estradiol-3-glucuronoside

Dual-label metabolic tracing experiments in rabbits demonstrated a fundamental divergence in the in vivo fate of the glucoside versus the glucuronoside conjugate. When 17α-estradiol-6,7-³H-3-glucoside-U-¹⁴C was injected intravenously, the excreted double conjugate (17α-estradiol-3-glucuronoside-17-N-acetylglucosaminide) was completely devoid of ¹⁴C, indicating that 100% of the injected glucoside had been hydrolyzed in vivo prior to re-conjugation with glucuronic acid [1]. In stark contrast, when 17α-estradiol-6,7-³H-3-glucuronoside-U-¹⁴C was injected, the excreted double conjugate retained a ³H/¹⁴C ratio twice that of the injected material, signifying that approximately 50% of the glucuronoside was excreted without any hydrolysis of the glycosidic bond [1]. In humans, intravenous administration of 17β-estradiol-6,7-³H-3-glucoside-¹⁴C resulted in 20% of the dose being excreted in urine within 2 hours as intact estrogen glucoside, with the remaining fraction undergoing hydrolysis and subsequent metabolism comparable to that of injected free estradiol [2].

In vivo metabolism Prodrug activation Glycoside vs. glucuronide stability

Clinical Pharmacodynamics: E2-3β-glucoside vs. Micronized 17β-Estradiol in Postmenopausal Women (Randomized Controlled Trial)

In a randomized, controlled 28-day trial comparing equivalent oral doses of estradiol-3β-glucoside (E2-3β-glucoside) and micronized 17β-estradiol in postmenopausal women, mean serum estradiol and estrone concentrations were comparable between groups, confirming systemic estrogen delivery equivalence [1]. However, FSH suppression was more pronounced in the glucoside arm: baseline FSH of 84 ± 27 mIU/mL decreased by 54 ± 21 mIU/mL (P < 0.01) in the E2-3β-glucoside group versus a decrease of 38 ± 18 mIU/mL (P < 0.01) in the micronized estradiol group [1]. Most notably, menopausal symptoms assessed by the Kupperman Index (KI) showed a statistically significant 50% reduction only with E2-3β-glucoside: baseline KI of 10 ± 6 fell to 5 ± 4 at day 28 (P = 0.003), whereas the change in KI scores in the micronized estradiol group did not reach statistical significance [1].

Hormone replacement therapy Gonadotropin suppression Menopausal symptom relief

Physicochemical Differentiation: Hydrophilicity and Polar Surface Area of Estradiol-3-glucoside vs. Parent Estradiol

Conjugation of glucose at the 3-position dramatically alters the physicochemical profile relative to the parent estradiol. Estradiol-3-glucoside has a computed XlogP of 0.9 and a topological polar surface area (TPSA) of 120 Ų [1], compared with estradiol's XlogP of 4.23 and TPSA of 40.46 Ų [2]. This represents a ΔXlogP of approximately −3.3 log units—roughly a 2,000-fold shift in the octanol-water partition coefficient toward the aqueous phase—and a ~3-fold increase in polar surface area [1][2]. While no direct experimental aqueous solubility comparison for E2-3-glucoside versus estradiol was identified in the peer-reviewed literature, the parent estradiol has an aqueous solubility of approximately 3.9 μg/mL (~14 μM) [3]. The ~3-log reduction in lipophilicity conferred by the glucose moiety is consistent with the class-level expectation of substantially enhanced water solubility, as glucoside conjugation is a recognized strategy for improving the aqueous solubility of steroid aglycones [4].

Drug-likeness Aqueous solubility Membrane permeability

Validated Research and Industrial Application Scenarios for Estradiol-3-glucoside Based on Comparative Evidence


Subcellular Estrogen Trafficking and Nuclear Delivery Studies

Researchers investigating the subcellular trafficking of estrogen conjugates can exploit the quantifiably distinct nuclear uptake kinetics of estradiol-3-glucoside relative to free estradiol and estradiol-3-glucuronide. The intermediate uptake value of 10 fmol/mg protein—between free E2 (64 fmol/mg) and E2-3-glucuronide (6.5 fmol/mg)—and the observation that cytosol differentially affects conjugate versus free hormone uptake make E2-3-glucoside a valuable tool for dissecting nuclear transport mechanisms independent of classical receptor-mediated uptake [1]. The associated nuclear β-glucosidase activity (Km = 3.5 μM) provides a built-in enzymatic reporter for activation at the nuclear envelope [1].

Enzymology of Mammalian Steroid Glycosidases and Positional Selectivity Profiling

The extreme positional selectivity of steroid β-D-glucosidase for the 3-glucoside (Km = 5 × 10⁻¹⁰ M) over the 17-glucoside (Km = 3.9 × 10⁻⁵ M)—a 78,000-fold difference—establishes estradiol-3-glucoside as the preferred substrate for assaying, purifying, and characterizing mammalian steroid β-glucosidase activity [1][2]. Its sub-nanomolar Km also makes it suitable as a high-affinity ligand in competitive displacement assays for identifying novel glycosidase inhibitors or for comparing enzyme isoforms across tissues and species [2].

Oral Estradiol Prodrug Development and Pharmacokinetic-Pharmacodynamic Modeling

The randomized clinical trial demonstrating that oral E2-3β-glucoside produces comparable systemic estradiol/estrone levels to micronized estradiol, yet with superior FSH suppression (54 vs. 38 mIU/mL decrease) and statistically significant menopausal symptom reduction (50% KI decrease, P = 0.003) that micronized estradiol did not achieve, provides a validated clinical dataset for PK-PD model construction [1][3]. The complete in vivo hydrolysis of the glucoside bond, contrasted with the ~50% incomplete hydrolysis of the corresponding glucuronoside, further supports its use as a model prodrug with predictable bioconversion [4].

Aqueous-Compatible Formulation Development for Poorly Soluble Estrogen Agonists

The >2,000-fold shift in computed octanol-water partition coefficient (XlogP 0.9 for E2-3-glucoside vs. 4.23 for estradiol) and the 3-fold increase in TPSA (120 vs. 40.5 Ų) enable formulation scientists to use estradiol-3-glucoside as a directly water-compatible estrogen source without the need for complex solubilization strategies such as cyclodextrin complexation, surfactant micelles, or organic co-solvents required for the parent estradiol (aqueous solubility ~3.9 μg/mL) [5][6]. This is particularly relevant for cell-based assays where organic solvent exposure must be minimized, or for aqueous topical/transmucosal formulation prototypes.

Quote Request

Request a Quote for Estradiol-3-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.